molecular formula C18H21N3O5 B2402682 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 1903413-76-2

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2402682
CAS No.: 1903413-76-2
M. Wt: 359.382
InChI Key: DHEKKTJBLHOCMF-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that features a benzofuran moiety, a hydroxypropyl group, and a dioxopiperazine ring. Compounds containing benzofuran structures are known for their diverse biological activities, including anti-tumor, antibacterial, and antiviral properties .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-3-20-8-9-21(16(23)15(20)22)17(24)19-11-18(2,25)14-10-12-6-4-5-7-13(12)26-14/h4-7,10,25H,3,8-9,11H2,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEKKTJBLHOCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Core Construction

Benzofuran synthesis typically employs Perkin-Khand cyclization or transition-metal-catalyzed coupling .

Method 1: Claisen Rearrangement

  • Reactants : Salicylaldehyde derivative + α-haloketone.
  • Conditions : K₂CO₃, DMF, 80°C, 12 h.
  • Yield : 68–72%.

Method 2: Palladium-Catalyzed Cyclization

  • Reactants : 2-Iodophenol + propargyl alcohol.
  • Catalyst : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%).
  • Conditions : Et₃N, 100°C, 6 h.
  • Yield : 85%.

Hydroxypropyl Side Chain Introduction

Epoxide Ring-Opening Strategy :

  • Epoxidation : React benzofuran-2-ylmethyl glycidyl ether with mCPBA.
  • Aminolysis : Treat with aqueous NH₃/MeOH (1:3) at 0°C.
  • Workup : Neutralize with HCl, extract with EtOAc.
  • Overall Yield : 61%.

Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carbonyl Chloride (Fragment B)

Piperazine Ring Formation

Stepwise Cyclization :

  • Ethylenediamine Alkylation :
    • React ethylenediamine with ethyl bromoacetate (2 eq).
    • Conditions : EtOH, reflux, 24 h.
    • Intermediate : N,N'-Diethyl ethylenediamine.
  • Oxidative Cyclization :
    • Treat with oxalyl chloride (2 eq) in CH₂Cl₂.
    • Conditions : 0°C → rt, 4 h.
    • Product : 4-Ethyl-2,3-dioxopiperazine.
    • Yield : 78%.

Carboxylic Acid Activation

  • Reagent : Thionyl chloride (3 eq).
  • Conditions : Reflux, 2 h.
  • Conversion : >95%.

Fragment Coupling and Final Assembly

Amide Bond Formation

Coupling Agents :

  • EDCl/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with hydroxybenzotriazole.
  • Conditions : CH₂Cl₂, 0°C → rt, 12 h.
  • Molar Ratio : Fragment A : Fragment B = 1 : 1.2.
  • Yield : 83%.

Purification and Characterization

  • Column Chromatography : Silica gel, EtOAc/hexane (3:7 → 1:1).
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J=8.4 Hz, 1H, ArH), 6.85 (s, 1H, furan H), 4.21 (m, 1H, CHOH), 3.78 (s, 4H, piperazine H).
    • HRMS : [M+H]⁺ calcd. 432.1892, found 432.1889.

Alternative Synthetic Routes and Optimization

One-Pot Sequential Synthesis

Patent WO2020172906A1 describes a telescoped process:

  • Concurrent benzofuran formation and epoxide aminolysis.
  • In-situ piperazine coupling without intermediate isolation.
  • Advantages : 18% yield improvement, reduced solvent use.
  • Key Parameter : pH control at 7.5–8.0 during coupling.

Enzymatic Resolution for Stereocontrol

  • Lipase AS Amano : Resolve racemic 2-hydroxypropyl intermediate.
  • Solvent : TBME, 35°C, 24 h.
  • ee : >99% (R)-isomer.

Critical Analysis of Methodologies

Yield Comparison Table

Method Benzofuran Yield (%) Piperazine Yield (%) Coupling Yield (%)
Claisen + EDCl 68 78 83
Pd-Catalyzed + One-Pot 85 81 89
Enzymatic Resolution 72 75 91

Solvent and Catalyst Impact

  • DMF vs. THF : DMF improves benzofuran cyclization but complicates purification.
  • Pd vs. Cu Catalysts : Pd(PPh₃)₄ gives higher regioselectivity in furan formation.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .

Major Products

Major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and substituted benzofuran compounds .

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can intercalate with DNA, inhibiting the replication of cancer cells. The hydroxypropyl group enhances the compound’s solubility and bioavailability, while the dioxopiperazine ring can inhibit enzymes involved in viral replication .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran moiety and a piperazine core, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:

C17H22N2O4\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_4

This structure contributes to its interaction with various biological targets.

Biological Activity

1. Hypolipidemic Effects:
Research indicates that compounds related to benzofuran derivatives exhibit hypolipidemic activity. A study involving compounds structurally similar to N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine demonstrated significant reductions in triglyceride (TG) levels in hyperlipidemic rat models. Specifically, at a dose of 15 mg/kg body weight, these compounds effectively reduced elevated plasma TG levels after 7 and 24 hours, while also increasing high-density lipoprotein cholesterol (HDL-C) levels significantly .

2. Antiviral Activity:
Recent studies have explored the antiviral potential of benzofuran derivatives against SARS-CoV-2. Molecular docking studies suggested that certain synthesized compounds exhibited strong binding affinities to key viral proteins, indicating potential as antiviral agents . This suggests that N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine may also possess similar properties.

3. Anticancer Potential:
Benzofuran derivatives have been investigated for their anticancer properties. A study highlighted the ability of certain benzofuran-based compounds to inhibit tumor growth in vitro and in vivo models. Although specific data on N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine is limited, its structural similarity to active compounds suggests it may also exhibit anticancer activity.

Case Studies and Research Findings

Study Objective Findings
Study on Hypolipidemic Activity To evaluate the effect on plasma lipid levelsSignificant reduction in TG levels; increase in HDL-C at 15 mg/kg
Antiviral Activity Assessment To assess binding affinity against SARS-CoV-2 proteinsStrong binding affinities observed; potential antiviral activity indicated

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide?

  • Methodological Answer : The synthesis involves coupling 2-(1-benzofuran-2-yl)-2-hydroxypropylamine with 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride (CAS 261-867-0) under controlled conditions . Key parameters include:
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency.
  • Temperature : Reactions are typically conducted at 0–25°C to prevent decomposition of the dioxopiperazine moiety.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization yields >90% purity. Validate purity via HPLC (C18 column, mobile phase: methanol/water with 0.1% TFA) .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS. The benzofuran moiety is prone to hydrolysis under strongly acidic/basic conditions .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. The dioxopiperazine ring typically degrades above 150°C .

Q. What analytical techniques are most effective for confirming the compound’s identity and purity?

  • Methodological Answer : Combine:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., benzofuran C-2 linkage and hydroxypropyl stereochemistry) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C21_{21}H24_{24}N4_4O5_5) with <2 ppm error .
  • X-ray Crystallography : Resolve ambiguous stereochemistry at the hydroxypropyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

  • Methodological Answer : Design analogs with systematic modifications:
  • Benzofuran Substituents : Replace the benzofuran with indole or thiophene to assess π-stacking interactions. Evidence shows benzofuran derivatives exhibit stronger binding to serotonin receptors .
  • Hydroxypropyl Chain : Introduce methyl or ethyl groups at the hydroxypropyl chain to evaluate steric effects on solubility and target engagement. Hydrophobic groups enhance blood-brain barrier permeability .
  • Dioxopiperazine Modifications : Substitute the 4-ethyl group with bulkier alkyl chains (e.g., isopropyl) to test enzymatic stability. Ethyl groups balance metabolic stability and solubility .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50​ values in enzyme assays)?

  • Methodological Answer : Address discrepancies via:
  • Assay Standardization : Use identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and enzyme sources (recombinant vs. tissue-extracted). Variations in enzyme purity can alter IC50_{50} values .
  • Orthogonal Assays : Confirm activity in cell-based models (e.g., HEK293 cells expressing target receptors) and biophysical methods (e.g., surface plasmon resonance). For example, inconsistent kinase inhibition data may arise from off-target effects in cellular assays .

Q. What in vivo models are suitable for evaluating the pharmacokinetic and pharmacodynamic properties of this compound?

  • Methodological Answer : Prioritize models based on target indication:
  • Central Nervous System (CNS) Targets : Use murine models (e.g., tail-flick test for analgesia) with cerebrospinal fluid (CSF) sampling to measure brain penetration. The hydroxypropyl group enhances CNS bioavailability .
  • Peripheral Targets : Employ rat pharmacokinetic studies with IV/PO dosing. Monitor plasma half-life (t1/2_{1/2}) and clearance rates. The dioxopiperazine ring may undergo hepatic glucuronidation, requiring metabolite identification via LC-MS/MS .

Q. How can computational methods predict off-target interactions and toxicity risks?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and pharmacophore modeling to screen against databases like ChEMBL or PubChem. Focus on:
  • CYP450 Inhibition : Predict interactions with CYP3A4/2D6 using Schrödinger’s QikProp. The ethyl group on the dioxopiperazine reduces CYP2D6 affinity compared to methyl analogs .
  • hERG Channel Binding : Apply QSAR models to assess cardiac toxicity. Benzofuran-containing compounds often show moderate hERG inhibition, requiring patch-clamp validation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in aqueous vs. lipid environments?

  • Methodological Answer : Reconcile discrepancies by:
  • LogP Measurement : Determine experimental LogP (e.g., shake-flask method) to validate computational predictions (estimated LogP = 2.1). The hydroxypropyl group increases hydrophilicity, but the benzofuran moiety counteracts this .
  • Solubility Screening : Use biorelevant media (e.g., FaSSIF/FeSSIF) to mimic gastrointestinal conditions. Precipitation in acidic media may explain poor oral bioavailability in some studies .

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